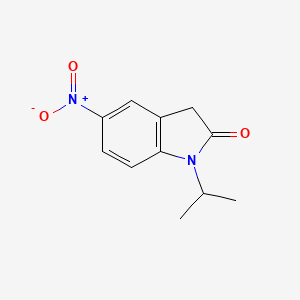
1-Isopropyl-5-nitroindolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-5-nitroindolin-2-one is a chemical compound belonging to the indolin-2-one family This compound is characterized by the presence of an isopropyl group at the first position and a nitro group at the fifth position on the indolin-2-one core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-isopropyl-5-nitroindolin-2-one typically involves the nitration of 1-isopropylindolin-2-one. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the electrophilic substitution of the nitro group at the fifth position of the indolin-2-one ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-Isopropyl-5-nitroindolin-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The indolin-2-one core can be oxidized to form corresponding oxo derivatives using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed:
Reduction: 1-Isopropyl-5-aminoindolin-2-one.
Substitution: Various substituted indolin-2-one derivatives depending on the nucleophile used.
Oxidation: Oxo derivatives of indolin-2-one.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound and its derivatives have shown promising antibacterial and antitumor activities. .
Materials Science: Indolin-2-one derivatives are used in the development of organic semiconductors and photovoltaic materials due to their unique electronic properties.
Biological Research: The compound is used as a probe in biochemical studies to understand the mechanisms of enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 1-isopropyl-5-nitroindolin-2-one involves multiple pathways:
Enzyme Inhibition: The compound has been shown to inhibit topoisomerase IV, an essential enzyme for DNA replication in bacteria.
Reductive Bioactivation: The nitro group undergoes enzymatic reduction to form reactive species that cause oxidative stress and damage to cellular components such as DNA and proteins.
Comparación Con Compuestos Similares
1-Methyl-5-nitroindolin-2-one: Similar structure with a methyl group instead of an isopropyl group.
1-Ethyl-5-nitroindolin-2-one: Similar structure with an ethyl group instead of an isopropyl group.
5-Nitroindolin-2-one: Lacks the isopropyl group, providing a simpler structure.
Uniqueness: 1-Isopropyl-5-nitroindolin-2-one is unique due to the presence of the isopropyl group, which can influence its biological activity and chemical reactivity. The isopropyl group may enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with target enzymes.
Propiedades
Fórmula molecular |
C11H12N2O3 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
5-nitro-1-propan-2-yl-3H-indol-2-one |
InChI |
InChI=1S/C11H12N2O3/c1-7(2)12-10-4-3-9(13(15)16)5-8(10)6-11(12)14/h3-5,7H,6H2,1-2H3 |
Clave InChI |
UAXVIUJGYHWFBK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


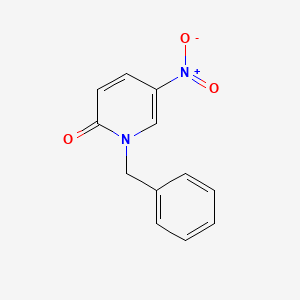

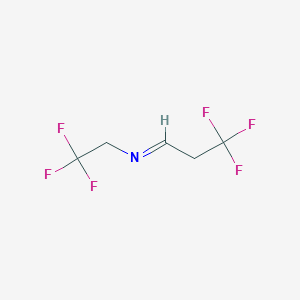
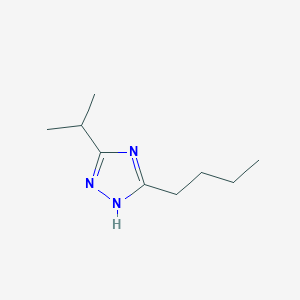
![2-Bromo-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15204067.png)

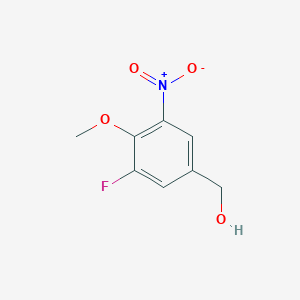
![6-Fluoro-5-methoxy-thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15204087.png)
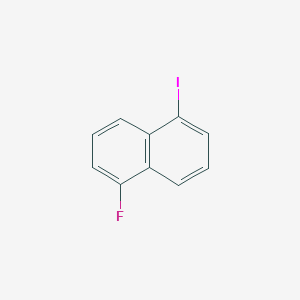
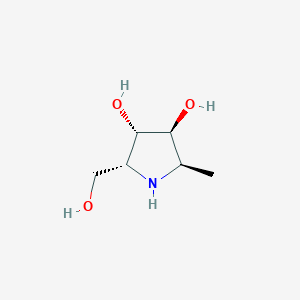
![2-((5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(cyclohexylmethyl)acetamide](/img/structure/B15204103.png)
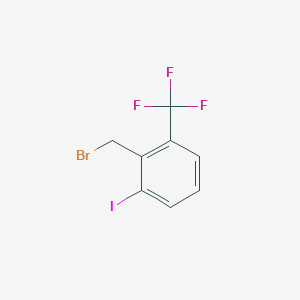
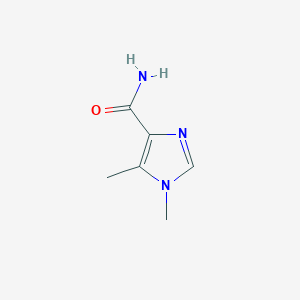
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15204119.png)
